molecular formula C9H10F3NO2 B570758 (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1567908-96-6

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B570758
CAS No.: 1567908-96-6
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral β-amino alcohol featuring a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group (-OCF₃) at the para position of the phenyl ring contributes to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence bioavailability and target binding .

Properties

IUPAC Name

(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Intermediate Formation

The synthesis begins with 4-(trifluoromethoxy)benzaldehyde, which undergoes Henry reaction with nitromethane in the presence of a base (e.g., ammonium acetate) to form (E)-2-nitro-1-[4-(trifluoromethoxy)phenyl]prop-1-ene. This nitroalkene intermediate is isolated via crystallization from ethanol/water (yield: 75–85%).

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 60–70°C

  • Time: 6–8 hours

Catalytic Hydrogenation to Racemic Amino Alcohol

The nitroalkene is reduced using hydrogen gas (5–10 bar) over a palladium-on-carbon (Pd/C) catalyst in methanol. This step yields racemic 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol with >90% conversion.

Optimization Parameters:

ParameterOptimal Value
Catalyst Loading5 wt% Pd/C
Hydrogen Pressure7 bar
Temperature25–30°C
Reaction Time12 hours

Enantioselective Synthesis via Asymmetric Catalysis

Chiral Ruthenium Catalysts

Kamino et al. (WO 2011/105572 A1) describe asymmetric hydrogenation of a ketone precursor using a Ru-(S)-BINAP catalyst. The prochiral ketone, 1-[4-(trifluoromethoxy)phenyl]-2-nitropropan-1-one, is hydrogenated to the (S)-amino alcohol with 95–98% ee.

Catalytic System Details:

  • Catalyst: RuCl₂[(S)-BINAP]

  • Substrate-to-Catalyst Ratio (S/C): 500:1

  • Solvent: Isopropanol

  • Pressure: 50 bar H₂

  • Temperature: 50°C

Enzymatic Resolution

Racemic amino alcohol is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acetylated product is separated via column chromatography (silica gel, ethyl acetate/hexane).

Resolution Efficiency:

ParameterValue
Enzyme Loading20 mg/mmol substrate
Reaction Time24 hours
ee of (S)-enantiomer99%

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

To enhance throughput, nitroalkene reduction is conducted in continuous flow reactors. A tubular reactor packed with Pd/Al₂O₃ pellets operates at 10 bar H₂ and 80°C, achieving 98% conversion with a residence time of 30 minutes.

Comparative Metrics:

MetricBatch ProcessFlow Process
Productivity (kg/day)50200
Catalyst Reuse Cycles5>50
Energy ConsumptionHighReduced by 40%

Crystallization-Induced Diastereomer Resolution

Racemic amino alcohol is reacted with L-tartaric acid to form diastereomeric salts. The (S)-enantiomer-tartrate salt crystallizes preferentially from hot ethanol, yielding 70% recovery with 99.5% ee.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is quantified using a Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase (flow rate: 1 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.85 (br s, 1H, OH), 3.95–3.85 (m, 1H, CH), 2.75 (dd, J = 12.8, 4.0 Hz, 1H, NH₂), 2.65 (dd, J = 12.8, 8.0 Hz, 1H, NH₂).

  • ESI-MS (m/z): 252.1 [M+H]⁺.

Applications in Pharmaceutical Synthesis

The (S)-enantiomer serves as a key intermediate in FAAH inhibitors, such as 4-aminopyrimidine derivatives. Its trifluoromethoxy group enhances blood-brain barrier penetration, critical for central nervous system-targeted therapies .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 2-Keto-1-[4-(trifluoromethoxy)phenyl]ethanol.

    Reduction: 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol serves as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of novel compounds.

ApplicationDescription
SynthesisUsed in the creation of derivatives and analogs for further research.
Reaction ConditionsTypically synthesized via reactions involving 4-(trifluoromethyl)benzaldehyde and nitromethane, followed by reduction processes.

Biology

In biological research, this compound is studied for its potential effects on various systems:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which can lead to therapeutic applications.
  • Receptor Binding : Explored for interactions with biological receptors, influencing cellular signaling pathways.
Biological ActivityMechanism
Enzyme ModulationAlters enzyme activity through competitive or non-competitive inhibition.
Cellular InteractionEnhances or inhibits cellular signaling pathways based on receptor binding.

Medicine

The medicinal potential of this compound is significant:

  • Therapeutic Properties : Studies suggest anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Research indicates that derivatives exhibit antimicrobial properties against various bacterial strains, including Chlamydia trachomatis.
Therapeutic UseEvidence
Anti-inflammatoryDemonstrated potential in reducing inflammation markers in vitro.
AntimicrobialEffective against specific bacterial strains without harming host cells.

Industry

In industrial applications, this compound is utilized as a reagent in various processes:

  • Material Development : Employed in the formulation of new materials with enhanced properties.
  • Chemical Reactions : Acts as a reagent facilitating chemical transformations in synthetic pathways.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Chlamydia trachomatis. Results indicated that the compound effectively inhibited bacterial growth while maintaining host cell viability. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated that it could significantly modulate the activity of specific enzymes involved in metabolic pathways. This modulation was linked to potential applications in metabolic disorders and therapeutic interventions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

The structural and functional properties of (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol can be contextualized by comparing it to related compounds, focusing on substituent effects, pharmacokinetics, and toxicity. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound -OCF₃ at para C₉H₁₀F₃NO₂ 223.17 (estimated) High lipophilicity; resistant to oxidative metabolism due to -OCF₃ .
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride () -F (para), -CF₃ (meta) C₉H₁₀ClF₄NO 259.63 Hydrochloride salt enhances solubility; trifluoromethyl (-CF₃) increases electron-withdrawing effects compared to -OCF₃ .
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () -F (meta), -CF₃ (para) C₉H₉F₄NO 223.17 Steric hindrance from -CF₃ at para may reduce binding affinity compared to -OCF₃ derivatives .

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound offers greater metabolic stability than -CF₃ due to reduced susceptibility to enzymatic hydrolysis. However, -CF₃ provides stronger electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .
  • Substituent Position : Para-substituted derivatives (e.g., the target compound) typically exhibit better pharmacokinetic profiles than meta-substituted analogs due to optimized steric and electronic interactions with biological targets .
Metabolic Stability and Clearance

highlights that hepatic clearance predictions depend on microsomal binding and substituent chemistry:

  • Basic vs. Neutral Compounds: The amino ethanol backbone classifies these compounds as basic, leading to moderate microsomal binding.
  • In Vitro Half-Life : Trifluoromethoxy derivatives are expected to exhibit longer half-lives than methoxy (-OCH₃) analogs (e.g., compounds in ) due to resistance to cytochrome P450-mediated O-dealkylation .
Toxicity Considerations
  • Acute Toxicity: Amino alcohols with halogenated substituents (e.g., -F, -CF₃) may exhibit higher acute toxicity compared to non-halogenated analogs. For example, notes Category 4 oral toxicity for a structurally unrelated but similarly substituted ethanol derivative, suggesting the need for rigorous safety profiling .
  • Ocular Toxicity: The amino ethanol moiety could pose risks of eye irritation, as seen in analogs with hydrophilic functional groups (e.g., : Category 1 eye damage) .

Biological Activity

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral compound notable for its potential biological activities attributed to the trifluoromethoxy substituent on the phenyl ring. This compound is of significant interest in medicinal chemistry and pharmacology due to its interactions with various biological targets, including receptors and enzymes.

  • Molecular Formula : C9H10F3NO
  • Molecular Weight : Approximately 205.177 g/mol
  • Density : ~1.3 g/cm³
  • Boiling Point : ~296.8 °C at 760 mmHg

The trifluoromethoxy group enhances the compound's lipophilicity, potentially influencing its absorption and interaction with biological systems.

Preliminary studies indicate that this compound may modulate enzyme activity and influence signaling pathways related to inflammation and pain response. It is hypothesized to interact with specific molecular targets, possibly inhibiting enzymes involved in inflammatory processes or modulating neurotransmitter systems related to pain perception.

Anti-inflammatory Effects

Research has suggested that this compound exhibits notable anti-inflammatory properties. Interaction studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to a reduction in pain and inflammation, making it a candidate for further investigation as an analgesic agent.

Neuroprotective Properties

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. The trifluoromethoxy group may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits specific enzymes associated with inflammatory pathways, showing IC50 values indicative of potent activity .
  • Neuroprotective Assays : Animal models treated with this compound exhibited reduced markers of neuroinflammation and improved behavioral outcomes in tests for cognitive function .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and various biological receptors, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-1-[4-(methoxy)phenyl]ethanolC9H13NOLacks the trifluoromethoxy group; different lipophilicity and activity
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanolC9H10F3NContains a trifluoromethyl group; affects reactivity
(S)-2-Amino-2-(4-trifluoromethylphenyl)ethanol hydrochlorideC9H11ClF3NOStereoisomer with similar properties but different spatial arrangement

The unique trifluoromethoxy substitution in this compound imparts distinct electronic and steric properties compared to similar compounds, enhancing its potential for specific biological interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor, 1-[4-(trifluoromethoxy)phenyl]ethanol. A typical approach involves refluxing the ketone with an ethanolic ammonia solution and a reducing agent like sodium cyanoborohydride under acidic conditions (e.g., acetic acid) to facilitate imine formation and subsequent reduction . For enantiomeric purity, chiral catalysts or resolution techniques (e.g., chiral HPLC) are critical .

Q. How can the compound’s stability under varying pH conditions be assessed?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Use HPLC or LC-MS to monitor degradation products over time. The trifluoromethoxy group may confer resistance to hydrolysis, but the amino-alcohol moiety is prone to oxidation, requiring inert atmosphere storage .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm the aromatic trifluoromethoxy group (δ ~145–150 ppm for 19^{19}F coupling) and the chiral center. IR spectroscopy identifies hydroxyl and amine stretches (3200–3500 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns of fluorine-containing fragments .

Advanced Research Questions

Q. How can enantiomeric excess (ee) discrepancies be resolved during synthesis?

  • Methodological Answer : Discrepancies in ee often arise from racemization during workup. Mitigate this by using low-temperature quenching and non-polar solvents (e.g., hexane) for crystallization. Confirm ee via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid . Alternatively, employ 19^{19}F NMR with a chiral shift reagent (e.g., Eu(hfc)3_3) to distinguish enantiomers .

Q. What computational methods predict the compound’s binding affinity in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to model the compound’s electrostatic potential surfaces, focusing on hydrogen-bonding interactions between the amino-alcohol group and target receptors (e.g., GPCRs). Molecular dynamics (MD) simulations in explicit solvent (water/ethanol) can assess conformational stability and ligand-receptor binding kinetics .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may stem from impurity profiles or assay variability. Reproduce experiments under standardized conditions (e.g., cell line authentication, solvent controls). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate activity. Purity must be >98% (HPLC), with trace metal analysis (ICP-MS) to rule out catalyst residues .

Q. What strategies improve yield in large-scale asymmetric synthesis?

  • Methodological Answer : Optimize catalytic asymmetric hydrogenation using a Ru-BINAP complex to reduce the ketone precursor. Key parameters include H2_2 pressure (50–100 psi), solvent (methanol/THF), and substrate-to-catalyst ratio (100:1). Continuous flow systems enhance reproducibility and reduce racemization risks compared to batch processes .

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